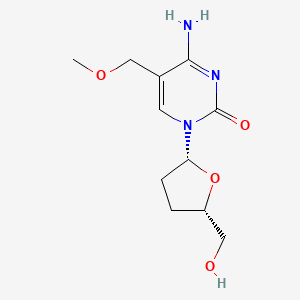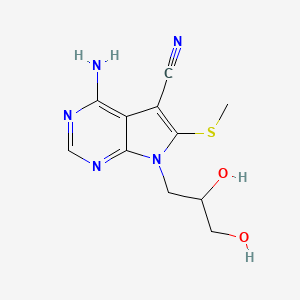
4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine is a complex organic compound that belongs to the pyrrolopyrimidine class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, cyano, methylthio, and dihydroxypropyl groups are introduced through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions involving the amino or cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield primary amines.
Substitution: May yield various substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or catalysts.
作用机制
The mechanism of action of 4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolopyrimidines with different substituents. Examples may include:
4-Amino-5-cyano-6-(methylthio)pyrrolo(2,3-d)-pyrimidine: Lacking the dihydroxypropyl group.
4-Amino-5-cyano-6-(methylthio)-7-(hydroxypropyl)pyrrolo(2,3-d)-pyrimidine: With a different hydroxylation pattern.
Uniqueness
The uniqueness of 4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
属性
CAS 编号 |
127945-88-4 |
|---|---|
分子式 |
C11H13N5O2S |
分子量 |
279.32 g/mol |
IUPAC 名称 |
4-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O2S/c1-19-11-7(2-12)8-9(13)14-5-15-10(8)16(11)3-6(18)4-17/h5-6,17-18H,3-4H2,1H3,(H2,13,14,15) |
InChI 键 |
UAVHGFOCESJXIH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


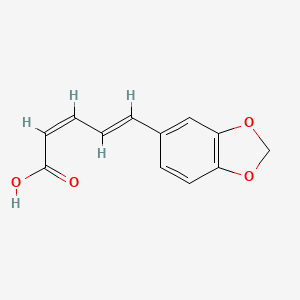
![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)
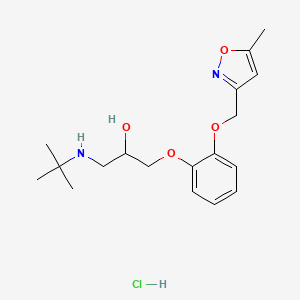
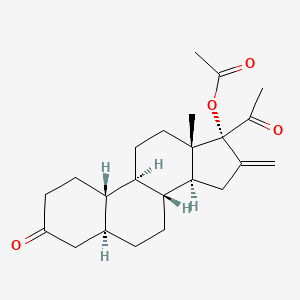
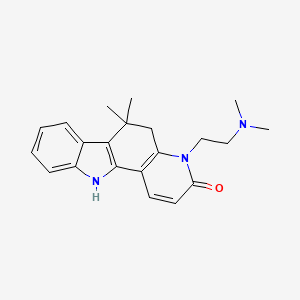
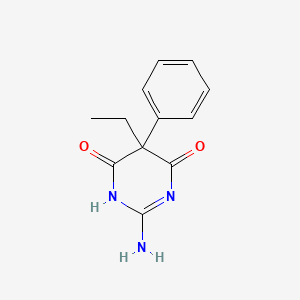
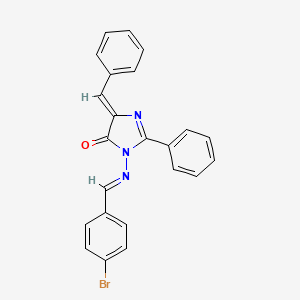
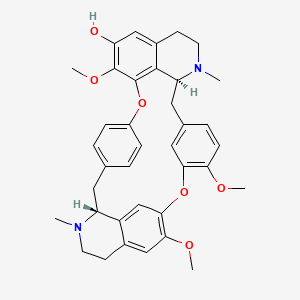
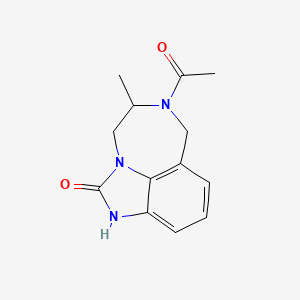
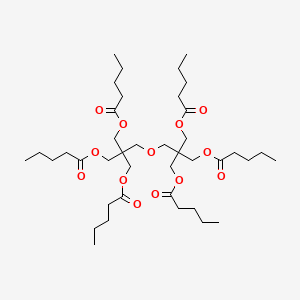
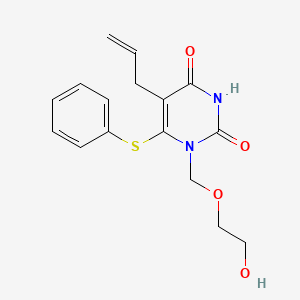
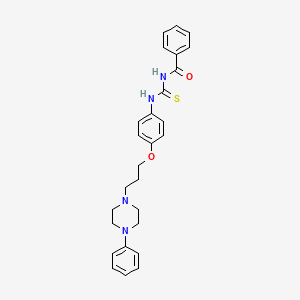
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
